molecular formula C28H29IN12O5 B022270 Lysine-iodosalicylyl-methotrexate CAS No. 108919-01-3

Lysine-iodosalicylyl-methotrexate

Cat. No. B022270
CAS RN: 108919-01-3
M. Wt: 738.5 g/mol
InChI Key: UUWWSJGDUVBELF-PDXBUTOOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lysine-iodosalicylyl-methotrexate, also known as LIMT, is a novel compound that has gained attention in the scientific community due to its potential use in cancer treatment. LIMT is a derivative of methotrexate, which is a commonly used chemotherapy drug. However, LIMT has been modified to increase its effectiveness and reduce its toxicity.

Mechanism Of Action

Lysine-iodosalicylyl-methotrexate works by inhibiting dihydrofolate reductase, an enzyme that is necessary for the synthesis of DNA. By inhibiting this enzyme, Lysine-iodosalicylyl-methotrexate prevents cancer cells from dividing and growing. Additionally, Lysine-iodosalicylyl-methotrexate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Lysine-iodosalicylyl-methotrexate has been shown to have minimal toxicity in normal cells, which is a significant advantage over traditional chemotherapy drugs. Additionally, Lysine-iodosalicylyl-methotrexate has been shown to have anti-inflammatory properties, which may be beneficial in treating certain types of cancer.

Advantages And Limitations For Lab Experiments

One advantage of using Lysine-iodosalicylyl-methotrexate in lab experiments is its increased solubility and stability compared to methotrexate. Additionally, Lysine-iodosalicylyl-methotrexate has been shown to be effective against cancer stem cells, which are often resistant to traditional chemotherapy drugs. However, one limitation of using Lysine-iodosalicylyl-methotrexate in lab experiments is the lack of clinical data on its effectiveness and safety in humans.

Future Directions

There are several potential future directions for research on Lysine-iodosalicylyl-methotrexate. One area of research could focus on optimizing the synthesis method to increase the yield and purity of Lysine-iodosalicylyl-methotrexate. Additionally, further studies are needed to determine the optimal dosage and administration of Lysine-iodosalicylyl-methotrexate in humans. Finally, future research could explore the potential use of Lysine-iodosalicylyl-methotrexate in combination with other chemotherapy drugs or immunotherapy agents.

Synthesis Methods

Lysine-iodosalicylyl-methotrexate can be synthesized through a multi-step process that involves the reaction of methotrexate with lysine and iodosalicylic acid. The resulting compound has increased solubility and stability compared to methotrexate.

Scientific Research Applications

Lysine-iodosalicylyl-methotrexate has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that Lysine-iodosalicylyl-methotrexate is effective against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, Lysine-iodosalicylyl-methotrexate has been shown to be effective against cancer stem cells, which are a subset of cancer cells that are resistant to traditional chemotherapy drugs.

properties

CAS RN

108919-01-3

Product Name

Lysine-iodosalicylyl-methotrexate

Molecular Formula

C28H29IN12O5

Molecular Weight

738.5 g/mol

IUPAC Name

(2S)-6-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid

InChI

InChI=1S/C28H29IN12O5/c1-41(13-15-12-34-24-22(35-15)23(30)37-28(31)38-24)16-7-5-14(6-8-16)25(43)36-19(27(45)46)4-2-3-9-33-26(44)17-10-18(29)20(39-40-32)11-21(17)42/h5-8,10-12,19,42H,2-4,9,13H2,1H3,(H,33,44)(H,36,43)(H,45,46)(H4,30,31,34,37,38)/t19-/m0/s1/i29-2

InChI Key

UUWWSJGDUVBELF-PDXBUTOOSA-N

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])[125I])C(=O)O

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])I)C(=O)O

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])I)C(=O)O

Other CAS RN

108919-01-3

synonyms

lysine-iodosalicylyl-methotrexate
N(alpha)-(4-amino-4-deoxy-10-methylpteroyl)-N(epsilon)-(4-azido-5-iodosalicylyl)lysine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.